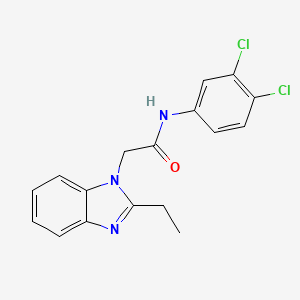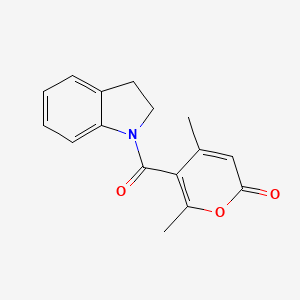
5-(2,3-Dihydroindole-1-carbonyl)-4,6-dimethylpyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Dihydroindole-1-carbonyl)-4,6-dimethylpyran-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DIPY or DIPY-2 and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of DIPY is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. DIPY has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. DIPY has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the immune response and inflammation.
Biochemical and Physiological Effects:
DIPY has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-viral properties, DIPY has been shown to have antioxidant effects. DIPY has also been shown to have neuroprotective effects, as it can protect against oxidative stress and apoptosis in neuronal cells. Additionally, DIPY has been shown to have potential as an anti-diabetic agent, as it can improve glucose tolerance and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DIPY in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing cell death. Additionally, DIPY is stable under a variety of conditions, which makes it easier to handle and store. However, one limitation of using DIPY in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain assays.
Orientations Futures
There are several potential future directions for research on DIPY. One area of interest is in the development of DIPY-based anti-cancer drugs, which could be used to inhibit the growth of cancer cells in vivo. Additionally, further research is needed to fully understand the mechanism of action of DIPY and its potential as an anti-inflammatory and anti-viral agent. Finally, there is potential for DIPY to be used in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of 5-(2,3-Dihydroindole-1-carbonyl)-4,6-dimethylpyran-2-one can be achieved through a multi-step process involving the condensation of 2,3-dihydroindole-1-carboxylic acid with 4,6-dimethyl-2-pyrone in the presence of a dehydrating agent. This process yields a white crystalline powder with a melting point of 176-178°C.
Applications De Recherche Scientifique
DIPY has been shown to have a variety of potential scientific research applications. One such application is in the field of cancer research, where DIPY has been shown to inhibit the growth of cancer cells in vitro. DIPY has also been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Additionally, DIPY has been studied for its potential as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses.
Propriétés
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-4,6-dimethylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-9-14(18)20-11(2)15(10)16(19)17-8-7-12-5-3-4-6-13(12)17/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPHRIUNTOHVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)
![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)
![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
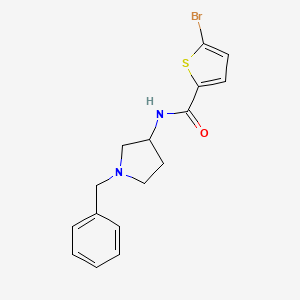
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)
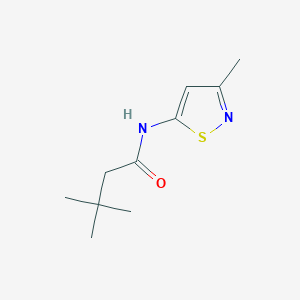
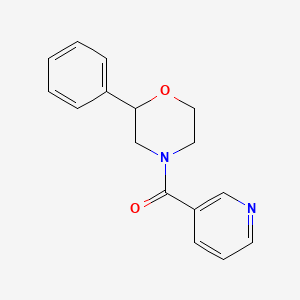
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)
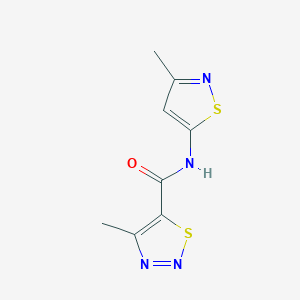
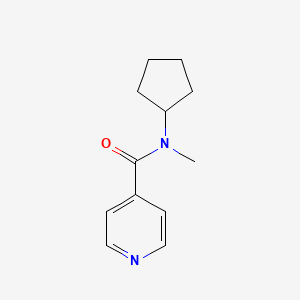
![N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7504548.png)
![5,6-Dimethyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7504551.png)

